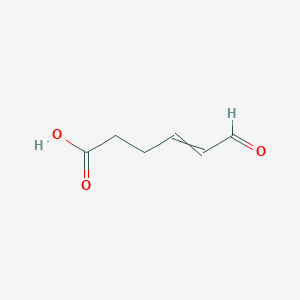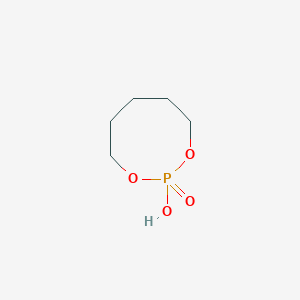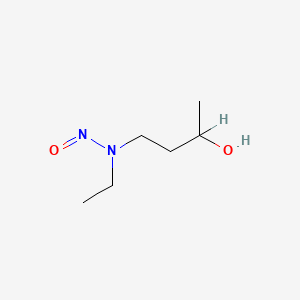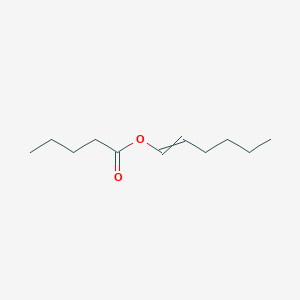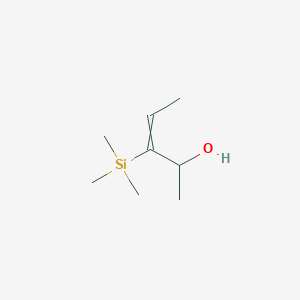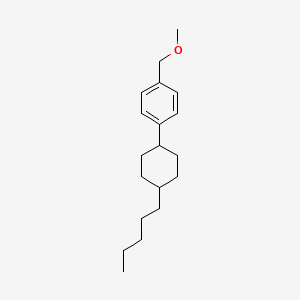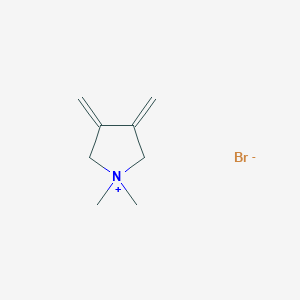
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is a quaternary ammonium compound It is characterized by its unique structure, which includes a pyrrolidine ring with dimethyl and dimethylidene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, hydroxide, or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidinium salts.
科学的研究の応用
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antispasmodic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it may inhibit cholinesterase enzymes, resulting in increased levels of acetylcholine and subsequent physiological effects.
類似化合物との比較
Similar Compounds
- 1,1-Diethylpyrrolidin-1-ium bromide
- 1,1-Dimethyl-3-hydroxypyrrolidinium bromide
- 1,4-Dimethylbenzene
Uniqueness
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
80931-49-3 |
|---|---|
分子式 |
C8H14BrN |
分子量 |
204.11 g/mol |
IUPAC名 |
1,1-dimethyl-3,4-dimethylidenepyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C8H14N.BrH/c1-7-5-9(3,4)6-8(7)2;/h1-2,5-6H2,3-4H3;1H/q+1;/p-1 |
InChIキー |
LJBDXRJZYAHQJQ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CC(=C)C(=C)C1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


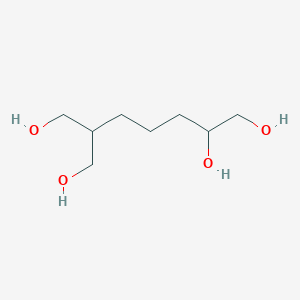

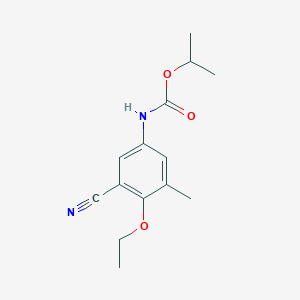
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
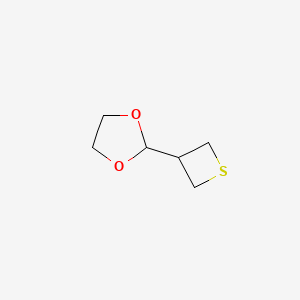
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
